N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride
Description
Properties
IUPAC Name |
N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S.ClH/c1-17-7-6-11-12(8-17)22-14(15-11)16-13(19)9-2-4-10(5-3-9)18(20)21;/h2-5H,6-8H2,1H3,(H,15,16,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKNGECNKOUVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the preparation of thiazolopyridine derivatives.
Biology: The compound may serve as a building block for the synthesis of biologically active molecules.
Medicine: It has potential therapeutic applications, possibly as an antithrombotic agent or in the development of new drugs.
Industry: It can be used in the manufacturing of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the thiazolo[5,4-c]pyridine ring may play crucial roles in its biological activity, potentially affecting enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ in substituents on the thiazolopyridine core or benzamide group, influencing pharmacological and physicochemical properties:
Key Observations :
- Benzamide Substituents : The 4-nitro group (electron-withdrawing) may enhance binding affinity compared to 4-tert-butyl (electron-donating, ).
- Salt Forms: Hydrochloride salts are common (e.g., target compound, –2) to improve solubility, whereas Edoxaban uses a p-toluenesulfonate monohydrate for stability .
Biological Activity
N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C13H14N4O2S
- Molecular Weight : 286.34 g/mol
- CAS Number : 720720-96-7
Research indicates that compounds containing nitro groups exhibit diverse biological activities. The nitro group in this compound likely contributes to its biological effects through the following mechanisms:
- Antimicrobial Activity : Nitro-containing compounds are known to produce reactive intermediates upon reduction, leading to DNA damage and cell death in microorganisms . This property is particularly significant in developing treatments for infections caused by resistant strains.
- Anti-inflammatory Effects : Nitrobenzamide derivatives have shown promise as inhibitors of various inflammatory mediators. For instance, certain nitro compounds have been found to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in inflammatory pathways .
- Cytotoxicity Against Cancer Cells : The compound may exhibit cytotoxic effects against cancer cells through apoptosis induction and cell cycle arrest mechanisms. Nitro compounds have been explored for their potential in cancer therapy due to their ability to target rapidly dividing cells .
Table 1: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : A study demonstrated that nitrobenzamide derivatives showed significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 20 μM to 30 μM . This suggests that the compound could be a candidate for treating infections caused by resistant bacteria.
- Anti-inflammatory Research : In vitro studies indicated that the compound effectively inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This inhibition was linked to the downregulation of NF-kB signaling pathways, highlighting its potential as an anti-inflammatory agent .
- Cancer Cell Studies : Research involving various cancer cell lines showed that the compound induced significant cytotoxicity at micromolar concentrations. Flow cytometry analysis revealed that treated cells underwent apoptosis, characterized by increased Annexin V binding and caspase activation .
Q & A
What are the critical considerations for synthesizing N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride with high purity?
Answer:
The synthesis involves multi-step reactions, including:
- Step 1: Formation of the thiazolo-pyridine core via cyclization reactions under controlled temperatures (e.g., reflux in dichloromethane or acetonitrile) .
- Step 2: Coupling the nitrobenzamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) to ensure regioselectivity .
- Step 3: Hydrochloride salt formation via acid-base titration in anhydrous solvents.
Key Challenges:
- Impurity Control: Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate the target compound from byproducts like unreacted intermediates .
- Yield Optimization: Catalysts such as DMAP or pyridine derivatives improve acylation efficiency .
How can researchers resolve contradictions in biological activity data for this compound across different assays?
Answer:
Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO-K1) or enzyme sources (recombinant vs. native Factor Xa) .
- Solubility Issues: The compound’s low aqueous solubility may lead to inconsistent dosing. Use DMSO stocks with ≤0.1% final concentration and confirm solubility via dynamic light scattering (DLS) .
Methodological Solutions:
- Dose-Response Validation: Perform IC50 assays in triplicate across multiple plates to assess reproducibility .
- Orthogonal Assays: Pair enzymatic assays (e.g., Factor Xa inhibition) with cellular models (e.g., thrombin generation assays) to confirm mechanism .
What advanced analytical techniques are essential for characterizing structural stability under varying pH and temperature conditions?
Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td) under nitrogen atmosphere (heating rate: 10°C/min) .
- pH Stability Studies: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by UPLC-MS to monitor degradation products (e.g., hydrolysis of the nitro group) .
- Solid-State NMR: Assess crystallinity changes after stress testing, as amorphous forms may exhibit reduced stability .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s Factor Xa inhibition?
Answer:
SAR Strategy:
- Core Modifications: Synthesize analogs with substituents at the 5-methyl position (e.g., ethyl, benzyl) to evaluate steric effects on Factor Xa binding .
- Nitrobenzamide Alternatives: Replace the nitro group with electron-withdrawing groups (e.g., cyano, trifluoromethyl) to enhance π-stacking interactions .
Experimental Workflow:
Computational Docking: Use AutoDock Vina to predict binding poses in Factor Xa’s active site (PDB: 2W26) .
In Vitro Screening: Test analogs at 10 µM in Factor Xa inhibition assays; prioritize hits with >50% inhibition .
Selectivity Profiling: Counter-screen against related serine proteases (e.g., thrombin, trypsin) to minimize off-target effects .
What methodologies are recommended for evaluating the compound’s pharmacokinetic (PK) properties in preclinical models?
Answer:
- Plasma Stability: Incubate with rat plasma (37°C, 1–24 hours), quench with acetonitrile, and quantify via LC-MS/MS to assess metabolic lability .
- Caco-2 Permeability: Use monolayers in Transwell plates (apical-to-basolateral transport) with P-gp inhibitors (e.g., verapamil) to evaluate efflux susceptibility .
- In Vivo PK: Administer 5 mg/kg IV/orally in Sprague-Dawley rats; collect plasma samples over 24 hours for non-compartmental analysis (NCA) using WinNonlin .
How can computational chemistry enhance the design of derivatives with improved target selectivity?
Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns to identify stable binding conformations and key residues (e.g., Tyr228 in Factor Xa) .
- Free Energy Perturbation (FEP): Calculate ΔΔG for analog binding to prioritize synthetically feasible candidates with predicted ≥10-fold selectivity over off-targets .
- ADMET Prediction: Use SwissADME or ADMETlab 2.0 to filter analogs with favorable LogP (<3) and low hERG liability .
What experimental controls are critical when assessing this compound’s cytotoxicity in cancer cell lines?
Answer:
- Solvent Controls: Include DMSO vehicle controls at matching concentrations (e.g., 0.1% v/v) to rule out solvent-induced toxicity .
- Positive Controls: Use staurosporine (1 µM) or doxorubicin (10 µM) to validate assay sensitivity .
- Resazurin Assay Optimization: Ensure linear correlation between cell count and fluorescence (R² > 0.98) by pre-testing incubation times (2–4 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
